molecular formula C21H26BrN3O B11945553 N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide CAS No. 1172851-06-7

N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide

Cat. No.: B11945553
CAS No.: 1172851-06-7
M. Wt: 416.4 g/mol
InChI Key: ZSQIDBMFFCQGOL-UHFFFAOYSA-N
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Description

N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide is a complex organic compound with the molecular formula C21H26BrN3O This compound is known for its unique structure, which includes a quinoline ring system substituted with a methoxyphenyl group and a trimethylated ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide typically involves multiple steps One common method starts with the preparation of the quinoline core, which is then functionalized with a methoxyphenyl group

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Functionalization with Methoxyphenyl Group: The quinoline core is then reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction, using a palladium catalyst and a base such as potassium carbonate.

    Introduction of Trimethylated Ethanediamine Moiety: The final step involves the reaction of the functionalized quinoline with N,N,N-trimethylethylenediamine in the presence of a suitable solvent and a hydrobromic acid source to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-dimethyl-1,2-ethanediamine: Similar structure but lacks the trimethylation on the ethanediamine moiety.

    N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.

Uniqueness

N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for certain applications compared to its hydrochloride counterpart.

Properties

CAS No.

1172851-06-7

Molecular Formula

C21H26BrN3O

Molecular Weight

416.4 g/mol

IUPAC Name

N'-[2-(4-methoxyphenyl)quinolin-4-yl]-N,N,N'-trimethylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C21H25N3O.BrH/c1-23(2)13-14-24(3)21-15-20(16-9-11-17(25-4)12-10-16)22-19-8-6-5-7-18(19)21;/h5-12,15H,13-14H2,1-4H3;1H

InChI Key

ZSQIDBMFFCQGOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br

Origin of Product

United States

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